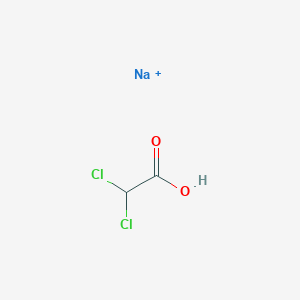

Sodium dichloroacetate

Übersicht

Beschreibung

Sodium dichloroacetate, commonly referred to as DCA, is a salt of sodium and dichloroacetic acid . It is a mitochondrial pyruvate dehydrogenase kinase (PDK) inhibitor that exhibits potent anti-leukemic activity .

Synthesis Analysis

Sodium dichloroacetate (DCA) is normally synthesized in laboratories . It has been carefully investigated after its discovery as a remedy for the treatment of mitochondrial-related diseases and its promising anti-tumor activity .Molecular Structure Analysis

The formula of Sodium dichloroacetate is Cl2 CH COONa . The structure of the DCA molecule resembles the combination of table salt and vinegar .Chemical Reactions Analysis

DCA is dehalogenated in vivo to monochloroacetate and glyoxylate, from which it can be further catabolized to glycolate, glycine, oxalate, and carbon dioxide .Physical And Chemical Properties Analysis

Sodium dichloroacetate appears in a white, powder form and is soluble in water . Its molecular weight is 150.92 g/mol .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

DCA has been recognized as having potential anti-cancer effects. It is an inhibitor of pyruvate dehydrogenase kinase (PDK), and it has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . In lung cancer treatment, DCA has shown to cause a concentration- and time-dependent decrease in the viability and colony growth of non-small cell lung cancer (NSCLC) cell lines .

Combination Therapies

DCA has been studied for its potential in combination therapies. It has been found to enhance the anti-cancer effect of cisplatin in LNM35, a type of NSCLC. Additionally, the combination of DCA with gefitinib or erlotinib leads to additive effects on the inhibition of LNM35 colony growth .

Anti-Leukemic Activity

Sodium dichloroacetate is a mitochondrial PDK inhibitor that exhibits potent anti-leukemic activity .

Treatment of Lactic Acidosis

DCA is used as an antidote for lactic acidosis . Lactic acidosis is a condition caused by the buildup of lactic acid in the body, which can result from severe infections, heart failure, respiratory failure, or liver disease.

Treatment of Stroke

DCA has been used in the treatment of stroke . Stroke is a medical condition where the blood supply to part of the brain is interrupted or reduced, preventing brain tissue from getting oxygen and nutrients.

Removal of Warts and Other Skin Growths

DCA finds medicinal application in removing warts and other skin growths . Warts are small, fleshy bumps on the skin or the mucous membrane caused by human papillomavirus (HPV).

Synthesis of Microporous Carbon

Sodium dichloroacetate can be used as an organic salt precursor for synthesizing microporous carbon, which is useful in developing carbon-based adsorbents .

Potential Effects on Cancer Stem Cells

There is growing interest in the potential effects of DCA on cancer stem cells. Some studies suggest that DCA could significantly affect the cancer stem cell fraction and contribute to cancer eradication .

Wirkmechanismus

Target of Action

Sodium dichloroacetate (DCA) primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively stimulates the activity of PDC .

Mode of Action

DCA’s interaction with its target, PDK, leads to the activation of the PDC. The PDC is a central component of cellular metabolism, responsible for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle for further energy production . By inhibiting PDK, DCA removes the inhibition on PDC, allowing for increased conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis .

Biochemical Pathways

The primary biochemical pathway affected by DCA is cellular energy metabolism, specifically the shift from glycolysis to oxidative phosphorylation . This shift has significant downstream effects, including a decrease in lactate production and an increase in the consumption of glucose by cells . Furthermore, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of DCA was found to be 0.997, 0.0, and 1.69 ml x kg (-1) x min (-1) during the paleohepatic, anhepatic, and neohepatic periods, respectively . This indicates that the newly transplanted liver eliminates DCA better than the native liver .

Result of Action

The molecular and cellular effects of DCA’s action are diverse and depend on the specific context. For instance, DCA has been shown to reduce apoptosis resistance in cancer cells . In the context of vascular dementia, long-term DCA administration improved cognitive function, reduced brain infarct size and brain atrophy, increased VEGF and bFGF levels in vivo, promoted angiogenesis in damaged areas, and significantly improved endothelial precursor cell function .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, DCA is frequently found in water, and its safety has been investigated by authorities such as the U.S. and the Australian government . Furthermore, DCA can also naturally occur in a variety of red algae including Asparagopsis taxiformis . The presence of DCA in different environments and its interaction with other substances can potentially affect its action and efficacy.

Zukünftige Richtungen

DCA has shown promise in various areas of medical research. For instance, it has been found to alleviate cancer-related fatigue in mice without interfering with cancer treatments . It has also been found to improve Newcastle disease virus-mediated viro-immunotherapy in hepatocellular carcinoma . These findings provide a strong rationale towards novel clinical translational studies of DCA in cancer therapy .

Eigenschaften

IUPAC Name |

sodium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037207 | |

| Record name | Sodium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dichloroacetate | |

CAS RN |

2156-56-1 | |

| Record name | Sodium dichloroacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dichloroacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium dichloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42932X67B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

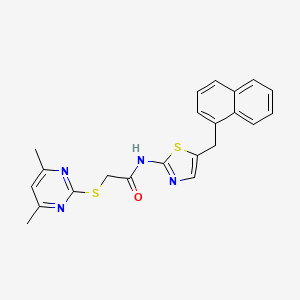

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)